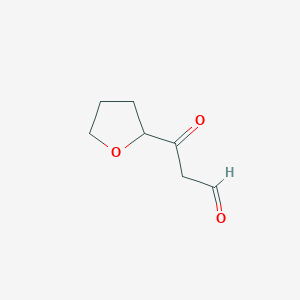
3-Oxo-3-(oxolan-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(oxolan-2-yl)propanal is an organic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . It is a versatile compound used in various chemical reactions and applications due to its unique structure, which includes an oxolan (tetrahydrofuran) ring and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(oxolan-2-yl)propanal typically involves the reaction of oxolan-2-ylmethanol with an oxidizing agent to form the corresponding aldehyde. Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxolan ring while achieving efficient oxidation of the alcohol group .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(oxolan-2-yl)propanal undergoes various chemical reactions, including:
Substitution: :
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-oxo-3-(oxolan-2-yl)propanal |
InChI |
InChI=1S/C7H10O3/c8-4-3-6(9)7-2-1-5-10-7/h4,7H,1-3,5H2 |
InChI Key |
WNARXAQIGVGISB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


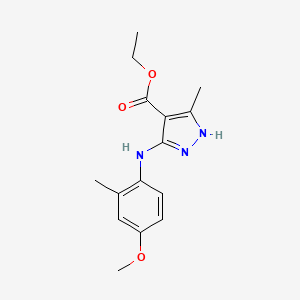
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
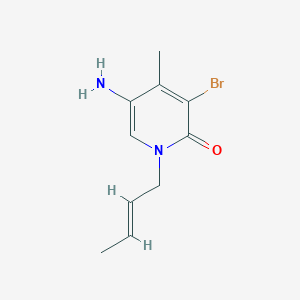
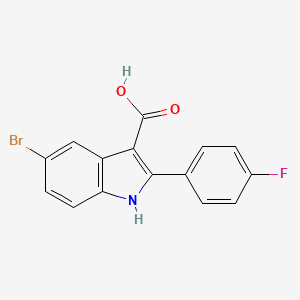
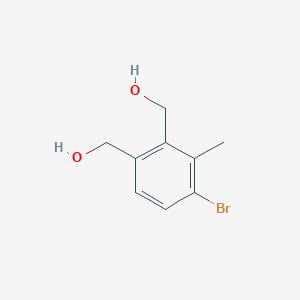


![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
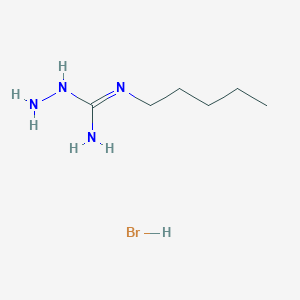
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

